N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-2-furamide
Overview
Description
N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C20H15N3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11134135 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
Polyamides and Polyimides Synthesis
Research has highlighted the synthesis and properties of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy) phenyl] phthalimidine and similar compounds. These materials exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance materials (Yang & Lin, 1994); (Yang & Lin, 1995).
Thermal Stability and Polymerization
Studies on the synthesis of polymeric materials, such as polyamides and polyimides derived from phthalide and phthalimidine derivatives, demonstrate their potential in creating materials with desirable thermal properties and stability for industrial applications (Yang & Lin, 1994).
Pharmacological Research
Protease Activated Receptor 2 (PAR2) Agonists
Some phthalazinyl derivatives have been identified as small-molecule agonists for PAR2, a G protein-coupled receptor. These compounds could play a role in understanding the physiological functions of PAR2 receptors and potentially in developing therapies for related disorders (Ma & Burstein, 2013).
Enzymatic Synthesis of Biobased Materials
Sustainable Polyamides
Research into enzymatic polymerization has produced FDCA-based semi-aromatic polyamides as sustainable alternatives to petroleum-based polymers. These studies showcase the potential of using biobased materials for high-performance applications, emphasizing the role of enzymatic processes in polymer science (Jiang et al., 2016).
Properties
IUPAC Name |
N-[4-(4-methyl-1-oxophthalazin-2-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-16-5-2-3-6-17(16)20(25)23(22-13)15-10-8-14(9-11-15)21-19(24)18-7-4-12-26-18/h2-12H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWPRMJPDSWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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